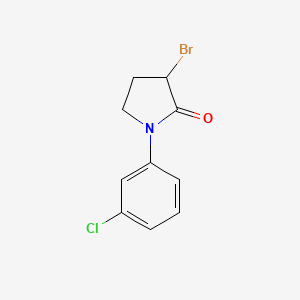

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one

Vue d'ensemble

Description

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring substituted with bromine and a chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from a suitable amine and a carbonyl compound, the ring closure can be achieved under acidic or basic conditions.

Chlorophenyl Substitution: The chlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate chlorophenyl precursors and palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into different derivatives.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted derivatives with different functional groups.

Applications De Recherche Scientifique

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mécanisme D'action

The mechanism of action of 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one: Similar structure with the chlorine atom at a different position on the phenyl ring.

3-Bromo-1-(3-fluorophenyl)pyrrolidin-2-one: Fluorine substituted instead of chlorine.

3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one: Methyl group substituted instead of chlorine.

Uniqueness

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one is unique due to the specific positioning of the bromine and chlorophenyl groups, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms can also affect the compound’s electronic properties, making it distinct from its analogs.

Activité Biologique

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one (CAS No. 804555-01-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolidinone class, characterized by a bromine atom and a chlorophenyl group. Its unique structure enhances its reactivity and interaction with biological targets, including enzymes and receptors, which is crucial for its pharmacological effects.

Biological Activities Overview

Recent studies have highlighted several key biological activities of this compound:

Antimicrobial Activity

- Mechanism : The compound exhibits antimicrobial effects by inhibiting specific enzymes involved in microbial growth. It has shown effectiveness against various pathogens, particularly Gram-positive bacteria.

- Case Study : In vitro assays demonstrated significant inhibition of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

- Mechanism : The compound induces cytotoxic effects in cancer cell lines through the disruption of cellular proliferation pathways.

- Case Study : A study evaluated the cytotoxicity against A549 (lung cancer) and B16 (melanoma) cell lines, revealing significant inhibition of cell proliferation at nanomolar concentrations.

Neuropharmacological Effects

- Potential Applications : Preliminary investigations suggest that derivatives may interact with GABA receptors, indicating potential applications in treating neurological disorders .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes critical for disease progression, such as Epac1, which is relevant in cardiac hypertrophy and tumor invasion.

- Modulation of Signaling Pathways : By interfering with signaling pathways like cAMP signaling, it reduces tumor cell viability and promotes apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits enzymes involved in microbial growth | Effective against S. aureus and E. coli (MIC: 0.0039–0.025 mg/mL) |

| Anticancer | Induces cytotoxicity in cancer cell lines | Significant inhibition in A549 and B16 cell lines at nanomolar concentrations |

| Neuropharmacological | Potential interaction with GABA receptors | May aid in treating neurological disorders |

Q & A

Basic Research Questions

Q. What synthetic routes are established for 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one, and what reaction conditions are critical?

- The compound is synthesized by reacting racemic this compound with thiourea in acetone. The reaction mixture is refluxed, and single crystals are obtained directly from the solution via slow evaporation. Key parameters include solvent choice (acetone for solubility), stoichiometric ratios, and crystallization conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR identifies substituents and confirms the pyrrolidinone backbone. X-ray crystallography resolves the absolute configuration and crystal packing. Mass spectrometry verifies molecular weight, while IR spectroscopy detects functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) .

Q. How is purification achieved post-synthesis?

- Recrystallization from acetone/water mixtures is standard. For higher purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) is recommended .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis?

- Chiral resolution : Use chiral auxiliaries or enzymatic methods to separate enantiomers. Asymmetric catalysis : Employ palladium complexes (e.g., Pd₂(dba)₃ with XPhos ligand) to control stereochemistry during ring-forming steps, as demonstrated in analogous pyrrolidinone syntheses .

Q. What intermolecular interactions stabilize the crystalline structure?

- Hirshfeld surface analysis reveals dominant C...H (4.6%), N...H (19.4%), and Cl...H (12.7%) interactions. Halogen bonding between bromine and adjacent aromatic rings further stabilizes the lattice, as observed in X-ray data .

Q. How do computational models predict reactivity in substitution reactions?

- DFT calculations (e.g., B3LYP/6-31G*) model transition states for bromine substitution. Solvent effects are quantified using COSMO-RS, showing polar aprotic solvents (DMF) accelerate nucleophilic attack. Charge distribution maps identify the bromine atom as the primary electrophilic site .

Q. What thermokinetic properties influence its stability under storage?

- Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at ~220°C. Kinetic analysis (Kissinger method) estimates an activation energy of 120–140 kJ/mol, suggesting degradation via radical pathways. Storage below 4°C in inert atmospheres is advised .

Q. Data Contradiction Analysis

Q. Why do reported synthesis yields vary across studies?

- Discrepancies arise from solvent polarity (e.g., acetone vs. DMF), reaction time (3–16 hours), and purification methods. For example, yields drop from 88% to 29% when switching from Boc-protected intermediates to free bases due to side reactions .

Q. How do conflicting crystallographic data on halogen bonding impact structural interpretations?

- Some studies emphasize Br...Cl interactions, while others prioritize Br...π contacts. Resolution requires high-quality X-ray data (R-factor < 5%) and Hirshfeld surface quantification to differentiate weak interactions .

Q. Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | Acetone | |

| Temperature | Reflux (~56°C) | |

| Reaction Time | 3–16 hours | |

| Purification | Recrystallization (acetone/water) |

Table 2: Thermokinetic Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Decomposition T | 220°C | DSC | |

| Activation Energy | 130 kJ/mol | Kissinger | |

| Detonation Velocity* | 4409 m/s | EXPLO5 |

*Note: Detonation parameters are extrapolated from structurally similar energetic materials.

Propriétés

IUPAC Name |

3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-9-4-5-13(10(9)14)8-3-1-2-7(12)6-8/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZCVJHTCSFIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268399 | |

| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804555-01-9 | |

| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=804555-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.